![molecular formula C8H9N3 B3427963 2-[(Pyridin-2-ylmethyl)amino]acetonitrile CAS No. 63086-29-3](/img/structure/B3427963.png)
2-[(Pyridin-2-ylmethyl)amino]acetonitrile
Overview
Description
“2-[(Pyridin-2-ylmethyl)amino]acetonitrile” is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “2-[(Pyridin-2-ylmethyl)amino]acetonitrile” is 1S/C8H9N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,6-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[(Pyridin-2-ylmethyl)amino]acetonitrile” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). These compounds have shown promising anti-fibrotic activities, with some presenting better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Catalytic Properties
A dinickel (II) complex of the ligand 1,3-bis (bis (pyridin-2-ylmethyl)amino)propan-2-ol (HL1) has been prepared and characterized to generate a functional model for nickel (II) phosphoesterase enzymes. The complex has shown activity toward hydrolysis of the phosphoester substrate with Km 10 mM, and kcat 0.025 s−1 .
Fluorescent Sensor for Cu2+
The compound has been used in the development of an asymmetric fluorescent sensor for Cu2+, based on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY), by introducing 4-carboxyphenyl and bis (pyridin-2-ylmethyl)amine groups at the 5- and 3-positions, respectively, of the BODIPY core .
Synthesis of Novel Heterocyclic Compounds
The compound has been used in the preparation of diethyl 2 ’ ′ - (2- (bis (pyridin-2-ylmethyl)amino)acetamido)- [1,1 ’ ′ :4 ’ ′, 1 ‘’ ″ -terphenyl]-4,4 ‘’ ″ -dicarboxylate (L), a novel heterocyclic compound .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
While specific future directions for “2-[(Pyridin-2-ylmethyl)amino]acetonitrile” were not found in the search results, it’s worth noting that compounds with similar structures are being studied for their potential biological activities . This suggests that “2-[(Pyridin-2-ylmethyl)amino]acetonitrile” could also be a subject of future research in medicinal chemistry.
properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFMJVFVTZQSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277410 | |
Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-2-ylmethyl)amino]acetonitrile | |
CAS RN |
63086-29-3 | |
Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63086-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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